molecular formula C11H16O2 B562786 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 CAS No. 1189501-77-6

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3

Cat. No.: B562786
CAS No.: 1189501-77-6
M. Wt: 183.265
InChI Key: VMSYOJIGAZHOLW-GKOSEXJESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 typically involves the deuteration of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or deuterated reagents . The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium oxide (D2O) or deuterium gas (D2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes rigorous quality control measures to ensure the consistency and stability of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 involves its incorporation into various chemical and biological systems due to its deuterium labeling. The deuterium atoms can replace hydrogen atoms in chemical reactions, allowing researchers to study reaction pathways and mechanisms with greater precision. The molecular targets and pathways involved depend on the specific application and experimental conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2,3,6-trimethylbenzyl Alcohol-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental applications. The presence of deuterium atoms allows for more precise tracking and analysis in various scientific studies, making it a valuable tool in research .

Properties

IUPAC Name

[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7-5-11(13-4)9(3)8(2)10(7)6-12/h5,12H,6H2,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSYOJIGAZHOLW-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CO)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662085
Record name {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189501-77-6
Record name {2,3,6-Trimethyl-4-[(~2~H_3_)methyloxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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